molecular formula C10H9BrN2O B1427565 N-[(2-bromophenyl)methyl]-2-cyanoacetamide CAS No. 566926-28-1

N-[(2-bromophenyl)methyl]-2-cyanoacetamide

Cat. No.: B1427565
CAS No.: 566926-28-1
M. Wt: 253.09 g/mol
InChI Key: JDZXBBYQHQWJAE-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-2-cyanoacetamide is a synthetic compound . It is also known as BrMCA and belongs to the class of benzyl cyanides. The molecular formula of this compound is C10H9BrN2O .


Synthesis Analysis

The synthesis of this compound can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions . Another method involves the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature .


Molecular Structure Analysis

The molecular weight of this compound is 253.1 . The structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Amides, such as this compound, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water . Another reaction that this compound can undergo is cyanoacetylation of amines .

Scientific Research Applications

Antimicrobial Applications

N-[(2-bromophenyl)methyl]-2-cyanoacetamide has been explored in the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for use as antimicrobial agents. These compounds demonstrated promising in vitro antibacterial and antifungal activities (Darwish et al., 2014).

Synthesis of Pyridone Derivatives

Research has shown that 2-cyanoacetamide, a related compound, can be used in the synthesis of 3-cyano-6-methyl-4-phenylpyridin-2(1H)-one, which is further processed into various derivatives. These derivatives have been studied for their potential in various chemical reactions and applications (Shatsauskas et al., 2017).

Potential in Cytotoxic and Anti-Inflammatory Agents

Another study synthesized N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds showed activities comparable with standard drugs (Rani et al., 2016).

Antidiabetic Applications

In a study focused on indole-based hybrid oxadiazole scaffolds with N-substituted acetamides, the compounds were tested for their antidiabetic potential. Some derivatives showed significant activity against the α-glucosidase enzyme, suggesting potential as antidiabetic agents (Nazir et al., 2018).

Synthesis of Polysubstituted Thiophene Derivatives

2-Cyano-N-(4-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(methylthio)-1-phenyl-1H-pyrazol-5-yl) acetamide, a related compound, has been used in the synthesis of various heterocyclic compounds like polysubstituted thiophene, which have applications in chemical research (Khalil et al., 2012).

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-2-cyanoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O/c11-9-4-2-1-3-8(9)7-13-10(14)5-6-12/h1-4H,5,7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZXBBYQHQWJAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CC#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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